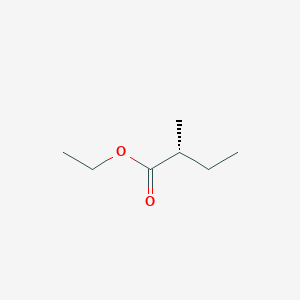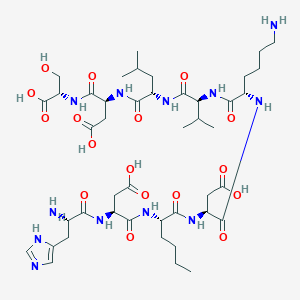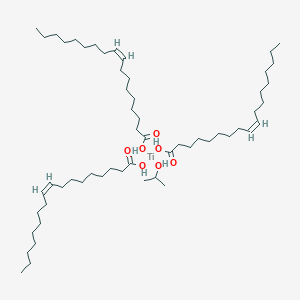
ethyl (2R)-2-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl esters are a type of organic compound commonly found in various plants and fruits. They are often responsible for the characteristic scents of these organisms .
Synthesis Analysis
Ethyl esters can be synthesized through a process called esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a catalyst . The reaction is slow and reversible, and to reduce the chances of the reverse reaction happening, the ester is often distilled off as soon as it forms .Molecular Structure Analysis
The molecular structure of ethyl esters includes an ester functional group, which consists of a carbonyl group adjacent to an ether group . The exact structure would depend on the specific ester .Chemical Reactions Analysis
Esters can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The exact reactions and their mechanisms would depend on the specific ester and the conditions under which the reactions are carried out.Physical And Chemical Properties Analysis
The physical and chemical properties of ethyl esters can vary widely depending on their specific structures. In general, they are often liquids at room temperature and have characteristic, often pleasant, odors .Aplicaciones Científicas De Investigación
Wine Aroma and Sensory Analysis : Ethyl (2R)-2-methylbutanoate is significant in wine aroma. Lytra et al. (2014) found that its enantiomers impact the organoleptic properties of wine, with the S-enantiomer enhancing fruity aromas (Lytra et al., 2014).
Synthesis and Chemistry : Akeboshi et al. (1998) described a chemo-enzymatic approach to synthesize a compound related to ethyl (2R)-2-methylbutanoate, highlighting its role in complex chemical syntheses (Akeboshi et al., 1998).
Biosynthesis in Fruits : Research by Rowan et al. (1996) showed that ethyl 2-methylbutanoate is a key contributor to fruit aroma, and they studied its biosynthetic origins in apples (Rowan et al., 1996).
Metabolism in Apples : Hauck et al. (2000) investigated the metabolism of ethyl tiglate in apples, leading to the formation of small amounts of (R)-ethyl 2-methylbutanoate, demonstrating its role in apple aroma (Hauck et al., 2000).
Enzymatic Reduction by Bacteria : Miya et al. (1996) explored the stereoselective reduction of ethyl 2-methyl-3-oxobutanoate by bacteria, which is relevant for producing optically active compounds (Miya et al., 1996).
Odorants in Food : Greene et al. (2008) characterized volatile compounds, including ethyl 2-methylbutanoate, contributing to naturally occurring fruity fermented flavor in peanuts (Greene et al., 2008).
Pyrolysis Kinetics : Studies by Dominguez et al. (1996) and Chuchani et al. (1983) investigated the pyrolysis kinetics of ethyl esters, including ethyl 3-methylbutanoate, in the gas phase, which is essential for understanding thermal decomposition processes (Dominguez et al., 1996); (Chuchani et al., 1983).
Analysis of Chiral Volatile Compounds : Moreno et al. (2010) developed a method for determining chiral volatile compounds, including ethyl 2-methylbutanoate, in strawberries treated with methyl jasmonate (Moreno et al., 2010).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl (2R)-2-methylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-4-6(3)7(8)9-5-2/h6H,4-5H2,1-3H3/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRBXQFHJMCTLF-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2R)-2-methylbutanoate | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(Trifluoromethyl)-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B1147812.png)

